molecular formula C8H9N3O B8596709 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B8596709
M. Wt: 163.18 g/mol
InChI Key: HURLDMSOLJJDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used as building blocks in pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of aromatic diamines with urea or its derivatives. One efficient method is the microwave-induced synthesis in a tetrabutylammonium bromide-ethanol biphasic system. This method offers high yields and rapid reaction times .

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-boiling-point solvents and high reaction temperatures. The process is optimized to minimize by-products and maximize yield. The use of green chemistry principles, such as replacing hazardous solvents with more benign alternatives, is also being explored .

Chemical Reactions Analysis

Types of Reactions

7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule.

    Reduction: This can be used to modify the existing functional groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of catalysts and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-amino-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C8H9N3O/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12)

InChI Key

HURLDMSOLJJDGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2NC1=O)N

Origin of Product

United States

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